2-Amino-4,6-difluorobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

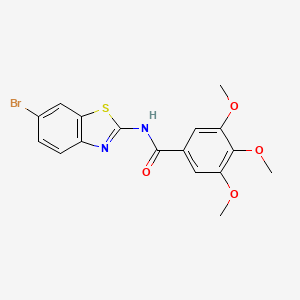

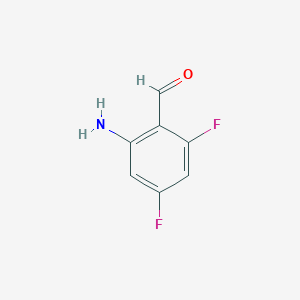

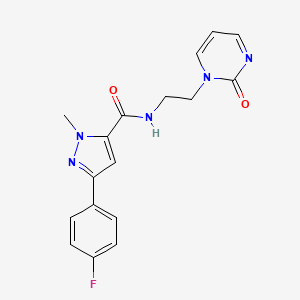

2-Amino-4,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H5F2NO . It has a molecular weight of 157.12 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Amino-4,6-difluorobenzaldehyde is 1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 . This indicates the presence of a benzaldehyde group with two fluorine atoms and an amino group.Physical And Chemical Properties Analysis

2-Amino-4,6-difluorobenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Chemical Synthesis and Antibacterial Activity

2-Amino-4,6-difluorobenzaldehyde, as a chemical compound, finds application in the synthesis of various Schiff bases and their metal complexes, which have been explored for their antibacterial properties. For example, Schiff bases derived from reactions with benzothiazole and their zinc(II) chelates demonstrated significant antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds exhibit a tridentate action and are proposed to have an octahedral geometry around the metal ion, contributing to their biological activity (Chohan, Scozzafava, & Supuran, 2003). Additionally, related research on Schiff bases derived from various 2-aminobenzothiazoles has also highlighted their potential in forming complexes with antibacterial properties (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Catalysis in Organic Synthesis

Research into the catalytic applications of compounds derived from 2-amino-4,6-difluorobenzaldehyde, such as the synthesis of unsymmetrical quadridentate ligands and their metal complexes, has shown potential in organic synthesis. These ligands, when reacted with copper(II), nickel(II), and palladium(II), have been characterized and explored for their structural properties and potential applications in catalysis (Kwiatkowski & Kwiatkowski, 1986).

Fluorescence Derivatization and Chromatography

2-Amino-4,6-difluorobenzaldehyde-related compounds have been utilized as precolumn fluorescence derivatization reagents for aromatic aldehydes in liquid chromatography. This method allows for the selective reaction of the reagent with aldehydes, facilitating their separation and detection at low detection limits, thereby highlighting the compound's utility in analytical chemistry (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Enzyme Inhibition and Antimicrobial Studies

Further exploration into Schiff base compounds derived from reactions with benzothiazoles, including those similar to 2-amino-4,6-difluorobenzaldehyde, has shown these compounds to be effective as enzyme inhibitors and to possess antimicrobial properties. These studies suggest potential applications in developing new therapeutic agents and exploring the biochemical mechanisms of microbial inhibition (Sumrra et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for 2-Amino-4,6-difluorobenzaldehyde are not mentioned in the available resources, similar compounds like fluorobenzaldehyde can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .

作用機序

Mode of Action

It’s known that fluorinated benzaldehydes can participate in various chemical reactions, such as nucleophilic aromatic substitution . This could potentially lead to changes in the target molecules, altering their function.

Pharmacokinetics

Factors such as its molecular weight (15712 g/mol ) and physical state (solid ) can influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,6-difluorobenzaldehyde. For instance, its stability can be affected by storage conditions, as it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy and action can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

特性

IUPAC Name |

2-amino-4,6-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKEUNZTVVEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-difluorobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2932687.png)

![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)

![methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2932700.png)

![5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2932701.png)

![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)

![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)